molecular formula C22H48ClN B13849184 Didecyl Dimethyl Ammonium-d6 Chloride

Didecyl Dimethyl Ammonium-d6 Chloride

Cat. No.: B13849184
M. Wt: 368.1 g/mol
InChI Key: RUPBZQFQVRMKDG-SKCUOGQWSA-M
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Description

Didecyl Dimethyl Ammonium-d6 Chloride is a quaternary ammonium compound widely used for its potent antimicrobial properties. It is a cationic surfactant, meaning it carries a positive charge on the nitrogen atom, which enables it to interact effectively with negatively charged surfaces. This compound is commonly used as an antiseptic and disinfectant, disrupting intermolecular interactions and dissociating lipid bilayers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didecyl Dimethyl Ammonium-d6 Chloride involves dissolving a mixture of didecyl methyl tertiary amine and chloromethane in an alcohol solvent. A catalyst is then added, and the mixture is refluxed at temperatures between 75 and 95°C under a reaction pressure of less than or equal to 0.18 MPa for 4 to 6 hours. After the reaction, the mixture is preserved at 80 to 90°C for 2 to 3 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Didecyl Dimethyl Ammonium-d6 Chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Didecyl Dimethyl Ammonium-d6 Chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Didecyl Dimethyl Ammonium-d6 Chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This action causes the leakage of intracellular molecules, leading to cell death. The compound targets the phospholipid membrane of microorganisms, causing structural damage and loss of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didecyl Dimethyl Ammonium-d6 Chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent .

Properties

Molecular Formula

C22H48ClN

Molecular Weight

368.1 g/mol

IUPAC Name

didecyl-bis(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C22H48N.ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1/i3D3,4D3;

InChI Key

RUPBZQFQVRMKDG-SKCUOGQWSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCCCCCCCC)(CCCCCCCCCC)C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]

Origin of Product

United States

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